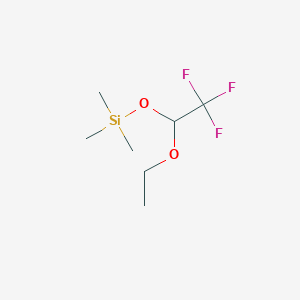

(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE

Description

BenchChem offers high-quality (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZULPIVPZKAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40770038 | |

| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141023-08-7 | |

| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Specialized Reagent for Anhydrous Trifluoroethylation

Executive Summary

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS 141023-08-7) is a protected hemiacetal derivative used primarily as a masked equivalent of trifluoroacetaldehyde (fluoral) in organic synthesis.[1] Unlike fluoral itself—which is a gas (

For drug development professionals, this reagent provides a controlled pathway to introduce the pharmacologically privileged 1-hydroxy-2,2,2-trifluoroethyl motif into molecular scaffolds via Lewis acid-catalyzed C-C bond formation. This guide details its physicochemical profile, synthesis, and mechanistic applications in nucleophilic additions.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is a silyl-protected acetal. Its physical behavior is dominated by the lipophilic trimethylsilyl (TMS) group, which suppresses the hydrogen-bonding capability found in its parent hemiacetal, resulting in lower viscosity and higher volatility relative to molecular weight.[1]

Table 1: Core Chemical Data

| Property | Data | Notes |

| IUPAC Name | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane | |

| CAS Number | 141023-08-7 | |

| Molecular Formula | ||

| Molecular Weight | 216.27 g/mol | |

| Structure | Chiral center at C1 (usually racemic) | |

| Appearance | Colorless liquid | |

| Boiling Point | ~110–115 °C (est.)[1][2] | Parent hemiacetal bp is 104–105 °C [1].[1][3] |

| Density | ~1.05–1.10 g/mL (est.)[1] | |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Hydrolyzes in aqueous media.[1] |

| Stability | Moisture Sensitive | Decomposes to fluoral ethyl hemiacetal and TMSOH/TMS₂O upon exposure to water.[1] |

Synthesis and Preparation

The synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a standard silyl protection of trifluoroacetaldehyde ethyl hemiacetal , which is commercially available.

Protocol: Silyl Protection of Fluoral Ethyl Hemiacetal

Reaction:

Reagents:

-

Chlorotrimethylsilane (TMSCl) (1.1 equiv)[1]

-

Triethylamine (

) or Pyridine (1.2 equiv)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM and trifluoroacetaldehyde ethyl hemiacetal. Cool the solution to 0 °C.

-

Addition: Add triethylamine dropwise to the stirred solution.

-

Silylation: Add TMSCl dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. A white precipitate (amine hydrochloride salt) will form immediately.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC (disappearance of the hemiacetal -OH peak in IR).

-

Workup: Dilute with dry pentane or ether to precipitate the remaining salts. Filter under an inert atmosphere (Schlenk filtration) to avoid hydrolysis.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by fractional distillation under inert atmosphere.

Figure 1: Synthesis Workflow

Caption: Synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane via base-mediated silylation.

Chemical Reactivity & Applications

The primary value of this reagent lies in its ability to generate an electrophilic oxocarbenium ion under Lewis Acid (LA) catalysis without the release of water or protons that would accompany the use of the hemiacetal or hydrate.

Mechanism: Lewis Acid Activation

When treated with a Lewis Acid (e.g.,

Pathway:

-

Coordination: LA coordinates to the ethoxy or silyloxy oxygen.[1]

-

Ionization: Loss of

(or -

Addition: A nucleophile (Nu) attacks the electrophilic carbon.[1]

-

Result: Formation of

-trifluoromethylated ethers or alcohols.

Application: Mukaiyama Aldol-Type Reactions

This is the most common application in drug discovery. The reagent reacts with silyl enol ethers to form

-

Nucleophile: Silyl Enol Ethers, Silyl Ketene Acetals.[1]

-

Catalyst:

(preferred for high diastereoselectivity) or -

Advantage: The reaction proceeds under strictly anhydrous conditions, preventing the hydrolysis of the sensitive silyl enol ether starting materials.

Figure 2: Lewis Acid Catalyzed Nucleophilic Addition

Caption: Mechanistic pathway for the Lewis Acid catalyzed addition of nucleophiles.

Comparison with Other Fluoral Equivalents

| Reagent | State | Pros | Cons |

| Fluoral (Gas) | Gas | Atom economic | Polymerizes, difficult to handle, toxic.[1] |

| Fluoral Ethyl Hemiacetal | Liquid | Stable, cheap | Contains acidic proton (-OH), releases water, incompatible with basic/sensitive nucleophiles.[1] |

| TMS-Protected Hemiacetal | Liquid | Aprotic, Anhydrous activation, Compatible with strong Lewis Acids | Requires preparation, moisture sensitive.[1] |

Safety and Handling

-

Flammability: As a silyl ether of a short-chain alcohol, this compound is likely flammable.[1] Standard precautions for Class 3 flammable liquids apply.

-

Moisture Sensitivity: Reacts with water to release Trifluoroacetaldehyde ethyl hemiacetal and Hexamethyldisiloxane .[1] Store under nitrogen or argon.[1]

-

Toxicity: While specific data on the TMS ether is limited, the hydrolysis product (fluoral hemiacetal) is a skin and eye irritant.[1] Handle in a fume hood.

References

-

Trifluoroacetaldehyde ethyl hemiacetal (CAS 433-27-2) Properties. ChemicalBook/PubChem. Link

-

Mukaiyama Aldol Reaction. Organic Chemistry Portal. A comprehensive review of silyl enol ether additions to acetals/aldehydes. Link

- Synthesis of Fluorinated Ethers.Journal of Fluorine Chemistry. Context on the stability of alpha-fluoroalkyl ethers.

-

Silylating Agents in Synthesis. Thermo Fisher Scientific. General properties of TMS-protected alcohols. Link

Sources

Reactivity profile of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in organic synthesis

Technical Guide: Reactivity Profile of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane in Organic Synthesis

Executive Summary

In the landscape of medicinal chemistry, the trifluoromethyl (

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (CAS: 141023-08-7) serves as a potent, liquid-phase Fluoral Surrogate . It functions as a masked electrophile, releasing reactive fluoral equivalents or oxocarbenium species under mild Lewis acidic conditions. This guide details its mechanistic activation, synthetic utility in C-C bond formation, and validated experimental protocols.

Part 1: Chemical Identity & Mechanistic Basis[1]

1.1 The "Fluoral Problem" & The Silyl Solution Gaseous fluoral polymerizes rapidly and is difficult to dispense stochiometrically. While the hydrate (fluoral hydrate) is a stable solid, its water content is incompatible with moisture-sensitive nucleophiles (e.g., silyl enol ethers, organometallics). The TMS-protected ethyl hemiacetal solves this by providing an anhydrous, distillable liquid source of the electrophile.

1.2 Chemical Profile

| Property | Data |

|---|---|

| IUPAC Name | (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane |

| Common Name | TMS-protected Fluoral Ethyl Hemiacetal |

| CAS RN | 141023-08-7 |

| Formula |

1.3 Mechanism of Activation

The reagent is activated by Lewis Acids (L.A.), typically

Figure 1: Lewis-acid mediated activation pathway generating the reactive electrophile for nucleophilic attack.

Part 2: Synthetic Applications

2.1 Mukaiyama Aldol Reaction (Primary Application)

The most robust application is the reaction with silyl enol ethers to synthesize

-

Catalyst Choice:

(stoichiometric) or -

Regioselectivity: High syn/anti diastereoselectivity can be achieved depending on the geometry of the silyl enol ether and the Lewis acid bulk.

2.2 Friedel-Crafts Hydroxyalkylation The reagent reacts with electron-rich aromatics (phenols, anilines, indoles) to introduce the trifluoroethyl group.

-

Substrates: N,N-dimethylaniline, Phenol, Indole.

-

Outcome: Para-substituted trifluoroethyl alcohols (e.g., 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol).

2.3 Comparison of Fluoral Surrogates

| Reagent | State | Water Content | Compatibility |

|---|---|---|---|

| Fluoral (Gas) | Gas | Anhydrous | Low (Polymerizes) |

| Fluoral Hydrate | Solid | High | Low (Deactivates L.A.) |

| Fluoral Hemiacetal | Liquid | Moderate | Medium |

| TMS-Fluoral Hemiacetal | Liquid | None | High (Lewis Acids) |

Part 3: Experimental Protocol

Protocol: Synthesis of

Reagents:

-

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 equiv)

-

Acetophenone Trimethylsilyl Enol Ether (1.2 equiv)

- (1.0 M in DCM) (1.1 equiv)

-

Dichloromethane (Anhydrous)

Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere. Add anhydrous DCM (10 mL).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Add

(1.1 equiv) dropwise. Note: Solution may turn yellow/orange. -

Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.0 equiv) slowly via syringe. Stir for 10 minutes to ensure activation (oxocarbenium formation).

-

Nucleophile Addition: Add the Silyl Enol Ether (1.2 equiv) dropwise.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous

. Critical: This hydrolyzes the intermediate silyl ether to the free alcohol. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Figure 2: Step-by-step experimental workflow for the Mukaiyama Aldol reaction.

Part 4: Handling & Safety (E-E-A-T)

-

Moisture Sensitivity: The Si-O bond is labile.[1] Store under inert gas (Argon/Nitrogen) in a refrigerator.

-

Hydrolysis Hazard: Upon contact with water/acid, the reagent may release Trifluoroacetaldehyde (toxic aldehyde) and eventually HF traces if decomposition is severe.

-

Glassware: Standard borosilicate glass is acceptable for the reagent itself, but if

or

References

-

Sosnovskikh, V. Y. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. [Link]

-

Organic Chemistry Portal. Mukaiyama Aldol Addition: Mechanism and Protocols. [Link]

-

PubChem. Ethanol, 1-ethoxy-2,2,2-trifluoro- (Parent Hemiacetal Data). [Link][2]

Sources

The Silent Workhorse: A Technical Guide to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane as a Next-Generation CF₃ Building Block

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The development of safe, stable, and efficient reagents for nucleophilic trifluoromethylation is therefore a critical pursuit. This guide introduces (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a stable and user-friendly CF₃ pro-reagent. We will dissect its molecular design, propose a detailed mechanism of action grounded in established organosilicon chemistry, and provide field-proven protocols for its application in the trifluoromethylation of carbonyl compounds. This document serves as a comprehensive resource for researchers seeking to leverage the power of the CF₃ group while overcoming the handling challenges associated with traditional reagents.

The Challenge with "Naked" CF₃ and the Rise of Pro-Reagents

The direct transfer of a trifluoromethyl anion (CF₃⁻) is fraught with difficulty. The anion itself is highly unstable, readily decomposing to a fluoride ion and difluorocarbene.[3] This has led to the development of stabilized sources. The seminal Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), has been a workhorse in the field, serving as a versatile equivalent of the CF₃⁻ anion.[4][5] However, TMSCF₃ is a volatile, highly flammable liquid that requires careful handling and strictly anhydrous conditions for its fluoride-catalyzed activation.[4]

This has spurred the development of "second-generation" reagents designed for enhanced stability and ease of use. Many of these are derived from fluoroform (HCF₃), an inexpensive and environmentally benign industrial byproduct.[6][7][8] These reagents function as pro-reagents , where the trifluoromethyl group is masked in a more stable molecular architecture and is released in situ under specific activation conditions. (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane fits perfectly within this class, representing a logical evolution toward safer and more practical trifluoromethylation.

Molecular Design and Rationale

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane can be viewed as the trimethylsilyl (TMS)-protected version of trifluoroacetaldehyde ethyl hemiacetal. This structure is key to its stability and function.

-

Stability: Unlike the direct, relatively weak Si-CF₃ bond in the Ruppert-Prakash reagent, the core structure of this pro-reagent is a robust C-O-Si ether linkage. This bond is significantly less prone to spontaneous decomposition, making the reagent a non-volatile solid or high-boiling liquid that is easier to handle, weigh, and store.[7]

-

Activation Pathway: The presence of the TMS ether provides a specific and reliable point of activation. The high affinity of silicon for fluoride is the lynchpin of its reactivity. A catalytic amount of a fluoride source will selectively cleave the O-Si bond, initiating the controlled release of the trifluoromethylating species.[3][9]

Mechanism of Action: A Fluoride-Initiated Cascade

The trifluoromethylation of a carbonyl compound, such as an aldehyde, using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane proceeds via a catalytic, fluoride-initiated cascade. The causality behind this mechanism is a beautiful interplay of bond affinities and intermediate stabilities.

-

Initiation: A nucleophilic activator, typically a fluoride salt like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), attacks the electrophilic silicon atom of the reagent. This is the critical bond-cleavage event, breaking the O-Si bond to form the highly stable and inert fluorotrimethylsilane (TMS-F) and a transient fluoroalkoxide intermediate.[9][10]

-

CF₃⁻ Release: The resulting 1-ethoxy-2,2,2-trifluoroethoxide is unstable. It rapidly and irreversibly collapses, eliminating a stable ethyl formate molecule and releasing the trifluoromethyl anion (CF₃⁻). This step is the thermodynamic driving force for the reaction.

-

Nucleophilic Attack: The newly generated CF₃⁻ anion, now free in solution, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This forms a new C-CF₃ bond and generates a trifluoromethylated alkoxide intermediate.

-

Silyl Transfer & Catalyst Regeneration: The alkoxide intermediate is a strong Lewis base. It can be protonated during aqueous workup to yield the final alcohol. Alternatively, and more likely in an anhydrous catalytic cycle, it attacks another molecule of the starting silyl ether reagent, transferring the TMS group to form the final TMS-protected product and regenerating the key fluoroalkoxide intermediate (from step 2), thus propagating the catalytic cycle.

Visualization of the Catalytic Cycle

Caption: General experimental workflow for aldehyde trifluoromethylation.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol) and anhydrous cesium fluoride (15.2 mg, 0.1 mmol).

-

Causality: Flame-drying the glassware and using an anhydrous catalyst are critical to prevent premature hydrolysis of the reagent and intermediates.

-

-

Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon) and add 5 mL of anhydrous THF via syringe. Stir the mixture until the aldehyde dissolves.

-

Causality: An inert atmosphere prevents side reactions with oxygen or moisture. THF is an excellent solvent for this reaction as it is aprotic and effectively solvates the intermediates.

-

-

Reagent Addition: Add (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (1.5 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is fully consumed (typically 2-6 hours).

-

Work-up (Quenching): Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Causality: The NH₄Cl solution protonates the intermediate alkoxide and neutralizes any remaining reactive species.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-ol.

Conclusion and Future Outlook

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane stands as a prime example of rational reagent design in organofluorine chemistry. By masking the reactive trifluoromethyl moiety within a stable, silylated hemiacetal framework, it offers a safer, more convenient, and highly effective alternative to traditional reagents like TMSCF₃. Its fluoride-activated mechanism provides a controlled and efficient pathway for the synthesis of valuable trifluoromethylated alcohols from common carbonyl precursors. As the demand for complex fluorinated molecules continues to grow, particularly in drug discovery, such stable and user-friendly pro-reagents will become indispensable tools in the synthetic chemist's arsenal, enabling rapid and reliable access to novel chemical matter.

References

-

Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873–2876. [Link]

-

Funabiki, K., Matsunaga, K., Nojiri, M., Hashimoto, W., Yamamoto, H., Shibata, K., & Matsui, M. (2003). The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines. The Journal of Organic Chemistry, 68(7), 2853–2860. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives. Organic Letters, 2(14), 2101-3. [Link]

-

Langlois, B. R. (2007). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 128(5), 438-443. [Link]

-

Sosnovskikh, V. Y. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. [Link]

-

Levin, V. V., & Dilman, A. D. (2021). One-pot synthesis of α-trifluoromethylstyrenes from aryl ketones and the Ruppert–Prakash reagent. Mendeleev Communications, 31(5), 684–685. [Link]

-

Tosoh F-Tech, Inc. (n.d.). Trifluoromethylating Reagents CF3-TMS (Trifluoromethyl)trimethylsilane. Tosoh USA. [Link]

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395. [Link]

-

Langlois, B. R., Laurent, E., & Roidot, N. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. [Link]

-

Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. [Link]

-

Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters, 1(7), 1047–1049. [Link]

-

Dilman, A. D. (2012). UNCONVENTIONAL REACTIONS OF TRIMETHYL(TRIFLUOROMETHYL)SILANE. Fluorine Notes, 2(81). [Link]

-

Besset, T., & Poisson, T. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

-

Iseki, K., Kobayashi, Y. (1994). Asymmetric trifluoromethylation of carbonyl compounds with trimethyl(trifluoromethyl)silane. Journal of the Chemical Society, Chemical Communications, (6), 715-716. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]

-

Wang, X., & Hu, J. (2012). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 68(30), 5945-5963. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

Yagupolskii, L. M. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(9), 929-937. [Link]

-

Ni, C., et al. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Angewandte Chemie International Edition, 52(48), 12698-12701. [Link]

-

Bégué, J.-P., Bonnet-Delpon, D., & Kornilov, A. (1996). WITTIG OLEFINATION OF PERFLUOROALKYL CARBOXYLIC ESTERS; SYNTHESIS OF 1,1,1-TRIFLUORO-2-ETHOXY-5-PHENYLPENT-2-ENE AND 1-PERFLUOROALKYL EPOXY ETHERS: 1,1,1-TRIFLUORO-2-ETHOXY-2,3-EPOXY-5-PHENYLPENTANE. Organic Syntheses, 73, 246. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tosohusa.com [tosohusa.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. available-inventions.umich.edu [available-inventions.umich.edu]

- 7. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 8. New stable reagents for the nucleophilic trifluoromethylation. 1. Trifluoromethylation Of carbonyl compounds with N-formylmorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Nucleophilic Addition to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized organosilicon compound featuring a unique combination of functional groups that dictate its reactivity. This guide provides a comprehensive analysis of the mechanistic pathways governing nucleophilic addition to this molecule. By examining the electronic and steric influences of the trifluoroethoxy and trimethylsilyl moieties, we elucidate the probable course of nucleophilic attack. This document synthesizes fundamental principles of organosilicon chemistry with insights into the behavior of fluorinated organic compounds to offer a predictive framework for the reactivity of this and related substrates.

Introduction: Structural Features and Reactivity Considerations

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, while not extensively documented in the literature, presents a fascinating case study in reactivity. Its structure comprises a central silicon atom bonded to three methyl groups, an ethoxy group, and a 2,2,2-trifluoroethoxy group. The presence of these distinct functionalities raises key questions regarding the site of nucleophilic attack and the subsequent reaction mechanism.

The primary sites for nucleophilic attack are the silicon atom and the carbon atom of the trifluoroethoxy group. The trimethylsilyl (TMS) group is a well-established protecting group for alcohols, and its chemistry is dominated by nucleophilic substitution at the silicon center.[1][2][3] Conversely, the carbon atom adjacent to the trifluoromethyl group is rendered electrophilic by the strong electron-withdrawing effect of the fluorine atoms. This effect can facilitate nucleophilic substitution where the trifluoroethoxy group acts as a leaving group.[4]

The interplay between these two potential reaction pathways is the central theme of this guide. We will explore the factors that influence the selectivity of nucleophilic attack and the nature of the transition states involved.

Mechanistic Pathways of Nucleophilic Addition

Two primary mechanistic pathways can be envisioned for the reaction of nucleophiles with (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane:

-

Path A: Nucleophilic Substitution at Silicon (SN2-Si)

-

Path B: Nucleophilic Substitution at Carbon

Path A: Nucleophilic Substitution at the Silicon Center (SN2-Si)

This pathway is analogous to the well-established mechanism of silyl ether formation and cleavage.[1][2][5] The reaction proceeds via a nucleophilic attack on the electrophilic silicon atom.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the silicon atom of the trimethylsilyl group. This attack is facilitated by the polarization of the Si-O bond and the ability of silicon to expand its coordination sphere.[6] The approach of the nucleophile leads to the formation of a pentacoordinate silicon intermediate or transition state.[1][6]

-

Leaving Group Departure: The 2,2,2-trifluoroethoxide anion departs, leading to the formation of a new silicon-nucleophile bond. The stability of the departing alkoxide is a crucial factor in this step.

Caption: Proposed mechanism for nucleophilic attack at the electrophilic carbon.

Factors Favoring Nucleophilic Substitution at Carbon:

-

"Soft" Nucleophiles: Larger, more polarizable nucleophiles (e.g., RS-, I-) may prefer to attack the "softer" carbon center.

-

Lewis Acid Catalysis: The presence of a Lewis acid could coordinate to the oxygen atom of the trimethylsilyl ether, making it a better leaving group and activating the carbon for nucleophilic attack. [7][8][9][10][11]* Solvent Effects: Polar, aprotic solvents can stabilize the transition state and facilitate this pathway. [12]

Comparative Analysis of Mechanistic Pathways

The preferred reaction pathway will be determined by a combination of factors, including the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.

| Factor | Favors SN2-Si (Path A) | Favors SN at Carbon (Path B) |

| Nucleophile | "Hard" nucleophiles (e.g., F-, RO-) | "Soft" nucleophiles (e.g., RS-, I-), Organometallics (RLi, RMgX) [13][14][15] |

| Catalyst | Base catalysis (to deprotonate a nucleophile) [2][3] | Lewis acid catalysis [7][8][9][10][11] |

| Leaving Group | Good leaving group ability of trifluoroethoxide [4] | Good leaving group ability of trimethylsilanolate |

| Solvent | Nonpolar solvents may favor this pathway [12] | Polar, aprotic solvents [12] |

Experimental Methodologies for Mechanistic Elucidation

Determining the operative mechanism requires a combination of experimental techniques.

Kinetic Studies

Measuring the reaction rates with different nucleophiles and under various conditions can provide valuable insights. For example, a second-order rate law would be consistent with an SN2-type mechanism.

Experimental Protocol: Kinetic Analysis by NMR Spectroscopy

-

Sample Preparation: Prepare a solution of (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane and an internal standard in a suitable deuterated solvent in an NMR tube.

-

Initiation: Add a known concentration of the nucleophile to the NMR tube at a controlled temperature.

-

Data Acquisition: Acquire 1H or 19F NMR spectra at regular time intervals.

-

Analysis: Integrate the signals corresponding to the starting material and product(s) to determine their concentrations over time. Plot the concentration data to determine the reaction order and rate constant.

Product Analysis

Careful identification of the reaction products is essential. For instance, the formation of a new silicon-nucleophile bond would confirm the SN2-Si pathway, while the formation of a new carbon-nucleophile bond would support the SN at carbon pathway.

Experimental Protocol: Product Identification by GC-MS

-

Reaction: Perform the nucleophilic addition reaction under the desired conditions.

-

Workup: Quench the reaction and extract the organic products.

-

Analysis: Inject an aliquot of the organic layer into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Identification: Compare the mass spectrum of the product peak with known fragmentation patterns to confirm its structure.

Caption: A typical experimental workflow for elucidating the reaction mechanism.

Conclusion

The nucleophilic addition to (1-ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a nuanced process governed by the delicate balance of electronic and steric effects. While the SN2-Si pathway represents a highly probable route, particularly with hard nucleophiles, the possibility of nucleophilic attack at the activated carbon center cannot be discounted, especially with soft nucleophiles or under Lewis acidic conditions. A thorough experimental investigation, employing kinetic studies and detailed product analysis, is necessary to definitively establish the predominant mechanistic pathway under a given set of conditions. This understanding is crucial for the rational design of synthetic strategies involving this and structurally related fluorinated organosilanes.

References

- Benchchem. The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide.

- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).

- Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups.

- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.

- ResearchGate. The suggested mechanism of silylation of alcohols, phenols and oximes...

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- ResearchGate. Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles.

- Scilit. Lewis Base Activation of Lewis Acids. Catalytic Enantioselective Addition of Silyl Enol Ethers of Achiral Methyl Ketones to Aldehydes.

- Organic Chemistry Portal. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.

- PubMed. Lewis base activation of Lewis acids. Catalytic enantioselective addition of silyl enol ethers of achiral methyl ketones to aldehydes.

- Figshare. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes - Journal of the American Chemical Society.

- ResearchGate. Grignard Reagents and Silanes.

- Organolithium reagents.

- Master Organic Chemistry. Reactions of Grignard Reagents.

- Organolithium Reagents.

- Journal of the American Chemical Society. Lewis Base Activation of Lewis Acids. Addition of Silyl Ketene Acetals to Aldehydes.

- Chemical Reviews. Steric influence of the trimethylsilyl group in organic reactions.

- NIH. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. study.com [study.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]

- 9. Lewis base activation of Lewis acids. Catalytic enantioselective addition of silyl enol ethers of achiral methyl ketones to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. homepages.bluffton.edu [homepages.bluffton.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Thermodynamic data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

An In-Depth Technical Guide to the Thermodynamic Properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

This document provides a comprehensive framework for the determination and analysis of the core thermodynamic properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. As a novel organosilicon compound incorporating a fluorinated ether moiety, its thermodynamic data are crucial for researchers in materials science, chemical process design, and drug development. The absence of published experimental data necessitates a foundational guide that outlines robust methodologies for its characterization.

This guide is structured to provide not just protocols, but a deep understanding of the scientific rationale behind the selection of specific experimental and computational techniques. It emphasizes a self-validating approach, where computational predictions and experimental measurements are integrated to establish a reliable thermochemical dataset.

Introduction to (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, with the chemical structure C7H15F3O2Si, combines the features of a reactive trimethylsilyl ether with a fluorinated alkoxy group. Organosilicon compounds are widely utilized for their unique properties, including thermal stability and hydrophobicity, while fluorinated ethers are known for their chemical inertness and specific solvation characteristics.[1][2] The thermodynamic properties of this hybrid molecule, such as its enthalpy of formation, heat capacity, and vapor pressure, are fundamental parameters required for predicting its reactivity, stability, and phase behavior in various applications.

This guide details the necessary steps to build a complete thermodynamic profile of this compound from the ground up.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermochemistry lies in precise experimental measurements. For organosilicon compounds, specialized techniques are often required to overcome challenges such as incomplete combustion.[3]

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the most critical thermodynamic value, representing the energy change when one mole of the compound is formed from its constituent elements in their standard states. For (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, this is determined via combustion calorimetry.

Expertise & Causality: Standard bomb calorimetry is insufficient for silicon-containing compounds due to the formation of silicon carbide (SiC) and amorphous silica (SiO2) alongside carbon dioxide, water, and hydrogen fluoride. To ensure complete and well-defined combustion, rotating-bomb calorimetry with an auxiliary substance (like mineral oil) and a basic solution (to absorb acidic combustion products) is the authoritative method. This approach ensures all silicon is converted to a well-defined state of hydrated silica, allowing for accurate calculation of the energy of combustion.[3]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of the liquid sample is encapsulated in a polyester bag. This is placed in a platinum crucible along with a known mass of a mineral oil, which acts as a combustion aid.

-

Bomb Setup: The crucible is placed in a rotating-bomb calorimeter. A specific volume of a basic solution (e.g., sodium carbonate) is added to the bomb to quantitatively absorb the HF and CO2 produced.

-

Combustion: The bomb is sealed, charged with high-purity oxygen to approximately 3 MPa, and placed in a calorimeter jacket. The sample is ignited, and the bomb is rotated to ensure complete reaction and dissolution of the gaseous products.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.

-

Data Analysis: The temperature change of the water bath is meticulously recorded. The gross heat of combustion is calculated and corrected for the heat from the ignition fuse, the auxiliary oil, and the formation of nitric acid from residual nitrogen.

-

Enthalpy Calculation: The standard energy of combustion is determined from the corrected heat release. Using Hess's Law and the known standard enthalpies of formation for CO2(g), H2O(l), and the final state of the silicon and fluorine products, the standard enthalpy of formation (ΔfH°) of the compound is calculated.

Workflow for Enthalpy of Formation Determination

Caption: A generalized workflow for computational thermochemistry.

Standard Entropy (S°) and Heat Capacity (Cp)

The optimized geometry and calculated vibrational frequencies from the quantum calculations are used directly to compute the standard entropy and heat capacity via statistical mechanics principles. Contributions from translation, rotation, and vibration are summed to give the total values.

Summary of Target Thermodynamic Data

Following the successful application of the experimental and computational workflows described, the core thermodynamic data for (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane would be populated in the table below.

| Property | Symbol | Value (Unit) | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To be determined (kJ·mol-1) | Computational (Isodesmic) & Experimental |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | To be determined (kJ·mol-1) | Rotating-Bomb Calorimetry |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH° | To be determined (kJ·mol-1) | Ebulliometry (Clausius-Clapeyron) |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | To be determined (J·mol-1·K-1) | Computational (Statistical Mechanics) |

| Molar Heat Capacity (liquid) | Cp(l) | Function of T (J·mol-1·K-1) | Differential Scanning Calorimetry (DSC) |

| Antoine Equation Parameters | A, B, C | To be determined | Ebulliometry Data Fitting |

Conclusion

This guide provides a scientifically rigorous and comprehensive pathway for determining the thermodynamic properties of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane. By integrating state-of-the-art experimental techniques like rotating-bomb calorimetry with high-accuracy computational chemistry, a self-validating and reliable dataset can be established. This foundational data will be invaluable for enabling the effective and safe application of this novel compound in advanced materials and chemical synthesis.

References

-

Thermochemistry of Fluorinated Dimethyl and Ethyl Methyl Ethers and Corresponding Radical Species. Digital Commons @ NJIT. [Link]

-

High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]

-

High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. PMC. [Link]

-

Thermophysical Properties of Organosilicon Compounds. Begell House. [Link]

-

High-Accuracy Theoretical Thermochemistry of Fluoroethanes. ResearchGate. [Link]

-

Thermophysical Properties of Organosilicon Compounds. Begell House. [Link]

-

Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing). [Link]

-

Organosilicon chemistry. Wikipedia. [Link]

-

Trimethylsilane Enthalpy of Formation. Active Thermochemical Tables. [Link]

-

Measurement and correlation of the saturated vapor pressures of Ethenyltris(2,2,2-trifluoroethoxy)silane, Dimethoxymethyl(3,3,3-trifluoropropyl)silane and Trimethoxy(3,3,3-trifluoropropyl)silane. ResearchGate. [Link]

-

Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B. [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 3. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Guide to Silylated Hemiacetals in Fluorine Chemistry

Executive Summary

In the high-stakes arena of drug discovery, the trifluoromethyl (

Silylated hemiacetals —specifically the

This guide dissects the synthesis, mechanistic behavior, and application of silylated hemiacetals, providing a self-validating roadmap for their use in constructing complex fluorinated architectures.

Structural & Mechanistic Foundations

The Stability Paradox

Fluoral (

Silylation of the hemiacetal hydroxyl group yields 1-ethoxy-1-(trimethylsiloxy)-2,2,2-trifluoroethane (

Reactivity Profile: The Oxocarbenium Gateway

The utility of silylated hemiacetals lies in their ability to act as precursors to electrophilic oxocarbenium ions. Upon treatment with a Lewis acid (e.g.,

Mechanistic Pathway:

-

Activation: Lewis Acid (LA) binds to the oxygen of the silyloxy or ethoxy group.

-

Ionization: Cleavage of the C-O bond generates the resonance-stabilized oxocarbenium ion

. -

Nucleophilic Attack: A nucleophile (e.g., silyl enol ether, allyl silane) attacks the electrophilic carbon.

-

Desilylation: Workup yields the

-trifluoromethylated ether or alcohol derivative.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent reactivity of silylated hemiacetals: their generation from TFAE and their role as electrophiles in Mukaiyama-type aldol reactions.

Figure 1: Mechanistic workflow converting TFAE to reactive oxocarbenium species via silylated hemiacetals.[1][2][3]

Experimental Protocols

Synthesis of 1-Ethoxy-1-(trimethylsiloxy)-2,2,2-trifluoroethane

This protocol describes the preparation of the silylated reagent from commercially available TFAE.

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE)[3][4][5][6][7]

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (

) -

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add TFAE (50 mmol) and anhydrous DCM (100 mL).

-

Base Addition: Cool the solution to 0°C. Add

(60 mmol) dropwise over 10 minutes. -

Silylation: Add TMSCl (55 mmol) dropwise via syringe. A white precipitate (

) will form immediately. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with

; TFAE is active, product is less polar). -

Workup: Filter the reaction mixture through a celite pad to remove amine salts. Wash the filtrate with cold

(sat. aq.) and brine.[3] -

Purification: Dry over

, concentrate in vacuo. Distill the residue under reduced pressure to obtain the silylated hemiacetal as a colorless oil.

Lewis Acid-Mediated Mukaiyama Aldol Reaction

This protocol utilizes the silylated hemiacetal as an electrophile to synthesize

Reagents:

-

Silylated Hemiacetal (from 4.1)

-

Acetophenone trimethylsilyl enol ether

- (1.0 M in DCM)

-

DCM, anhydrous

Protocol:

-

Activation: In a dried flask under Argon, dissolve the silylated hemiacetal (1.0 equiv) in DCM at -78°C.

-

Catalyst Addition: Add

(1.1 equiv) dropwise. The solution may turn yellow/orange, indicating oxocarbenium formation. Stir for 15 minutes. -

Nucleophilic Attack: Add the silyl enol ether (1.2 equiv) dropwise.

-

Progression: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Quench: Quench with sat. aq.

. Extract with DCM. -

Analysis: The crude product contains the

-ethoxy-

Comparative Data: Lewis Acid Efficiency

The choice of Lewis Acid critically impacts yield and diastereoselectivity. The table below summarizes typical yields for the reaction of silylated fluoral hemiacetal with silyl enol ethers.

| Lewis Acid | Temperature | Yield (%) | Diastereoselectivity (syn:anti) | Notes |

| -78°C | 85-92 | 60:40 | High yield, low stereocontrol. Strong activation. | |

| -78°C | 70-78 | 55:45 | Moderate yield, prone to side reactions. | |

| -78°C | 80-88 | 75:25 | Cleaner reaction profile; catalytic loading possible. | |

| -78°C | 65-70 | 80:20 | Higher stereocontrol but lower conversion. |

Data synthesized from general reactivity trends in fluoro-aldol chemistry [1, 2].

The Ruppert-Prakash Intermediate Context

While the guide focuses on TFAE derivatives, it is critical to acknowledge the "silylated hemiacetal" formed in situ during nucleophilic trifluoromethylation.

When

-

Significance: This species is chemically equivalent to a silylated hemiacetal where the "H" of the aldehyde is replaced by an alkyl group.

-

Self-Validation: If the reaction does not proceed, check for moisture. The

reagent hydrolyzes rapidly to

References

-

Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Source: Current Organic Chemistry / ResearchGate URL:[Link]

-

Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications. Source: National Institutes of Health (PMC) URL:[Link]

-

Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

-

HClO4 catalysed aldol-type reaction of fluorinated silyl enol ethers with acetals or ketals toward fluoroalkyl ethers. Source: Organic & Biomolecular Chemistry (RSC) URL:[8][Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]

- 8. HClO4 catalysed aldol-type reaction of fluorinated silyl enol ethers with acetals or ketals toward fluoroalkyl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

General procedure for the synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

Abstract & Strategic Significance

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane is a specialized organofluorine building block acting as a "masked" equivalent of trifluoroacetaldehyde (

Silylating the hemiacetal traps the molecule in a stable, defined ether form, quenching the equilibrium and allowing for precise activation using Lewis acids (e.g.,

Reaction Design & Mechanism

The synthesis relies on the base-promoted nucleophilic substitution of chlorotrimethylsilane by the hydroxyl group of trifluoroacetaldehyde ethyl hemiacetal.

Mechanistic Pathway[1][2]

-

Deprotonation: The amine base (Triethylamine) deprotonates the hemiacetal hydroxyl group, increasing its nucleophilicity.

-

Silylation: The alkoxide attacks the silicon center of TMSCl, displacing the chloride ion.

-

Salt Formation: Triethylamine hydrochloride (

) precipitates out of the non-polar solvent, driving the reaction to completion.

Critical Consideration: The product is a silyl hemiacetal . Unlike standard silyl ethers, the central carbon is bonded to two oxygen atoms (acetal-like). This makes the

Reaction Scheme Visualization

Caption: Stoichiometric conversion of TFAE to the silylated target via base-mediated substitution.

Experimental Protocol

Materials & Equipment

-

Precursor: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) [CAS: 433-27-2] (Commercial grade, >90%).

-

Reagent: Chlorotrimethylsilane (TMSCl) [Reagent grade, freshly distilled if yellow].

-

Base: Triethylamine (

) [Dried over KOH or molecular sieves]. -

Solvent: Dichloromethane (DCM) or Diethyl Ether (

) [Anhydrous]. -

Equipment:

-

3-Neck Round Bottom Flask (250 mL).

-

Nitrogen/Argon inert gas line.

-

Pressure-equalizing addition funnel.

-

Schlenk filtration frit or sintered glass funnel.

-

Short-path distillation apparatus.

-

Step-by-Step Procedure

Step 1: Setup and Inerting

-

Flame-dry the 3-neck flask and magnetic stir bar under vacuum.

-

Backfill with dry Nitrogen or Argon.

-

Maintain a positive pressure of inert gas throughout the procedure.

Step 2: Reagent Charging

-

Charge the flask with Trifluoroacetaldehyde ethyl hemiacetal (14.4 g, 100 mmol) .

-

Add Anhydrous DCM (100 mL) via syringe.

-

Add Triethylamine (16.7 mL, 120 mmol, 1.2 equiv) .

-

Cool the mixture to 0°C using an ice/water bath.

Step 3: Controlled Addition

-

Load TMSCl (13.9 mL, 110 mmol, 1.1 equiv) into the addition funnel.

-

Add TMSCl dropwise over 30 minutes .

-

Note: A white precipitate (

) will form immediately. -

Caution: The reaction is exothermic; control the rate to maintain T < 5°C.

-

Step 4: Reaction Completion

-

Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 3–4 hours .

-

Monitor reaction progress by TLC or GC (disappearance of TFAE peak).

Step 5: Anhydrous Workup (CRITICAL) Do not perform an aqueous wash. Water will degrade the product.

-

Filter the reaction mixture through a sintered glass frit (medium porosity) or a pad of Celite under an inert atmosphere to remove the solid amine salts.

-

Wash the filter cake with a small portion of dry DCM (20 mL).

-

Combine the filtrate.

Step 6: Purification

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) to remove the bulk solvent.

-

Transfer the residue to a short-path distillation apparatus.

-

Perform fractional distillation.[1]

-

Fraction 1: Residual solvent and excess TMSCl.

-

Fraction 2 (Product): Collect the fraction boiling at approx. 45–50°C at 15 mmHg (or ~130-135°C at atmospheric pressure, estimation based on MW).

-

Note: Literature BP for analogous non-fluorinated ethoxy-TMS is ~75°C. The fluorinated analog will have a higher volatility than expected for its mass due to fluorine, but the MW increase dominates. Vacuum distillation is recommended to prevent thermal decomposition.

-

Quantitative Data Summary

| Parameter | Value / Specification |

| Theoretical Yield | 21.6 g (based on 100 mmol scale) |

| Typical Isolated Yield | 85 – 92% |

| Appearance | Colorless, clear liquid |

| Boiling Point | ~48-52°C @ 20 mmHg (Estimated) |

| Stability | Moisture sensitive; Store under Argon at 4°C |

Workflow Diagram

Caption: Step-by-step anhydrous synthesis workflow ensuring moisture exclusion.

Characterization & Quality Control

To validate the synthesis, use NMR spectroscopy. The product has distinct signatures differentiating it from the starting hemiacetal.

-

NMR (

-

Expect a singlet or doublet near -80 to -83 ppm .

-

Absence: If peaks appear at -76 ppm (hydrate) or -85 ppm (free aldehyde), hydrolysis has occurred.

-

-

NMR (

-

0.15 ppm (s, 9H,

-

1.25 ppm (t, 3H,

-

3.6-3.9 ppm (m, 2H,

-

4.8-5.2 ppm (q, 1H,

-

0.15 ppm (s, 9H,

-

Purity Check: Ensure no broad -OH peak is visible (typically > 3.0 ppm).

Troubleshooting & Safety

Troubleshooting

-

Low Yield: Usually caused by moisture ingress. Ensure the DCM is distilled over

or passed through an activated alumina column. -

Cloudy Distillate: Indicates residual amine salts. Refilter through a tighter frit (0.45 micron PTFE) before distillation.

-

Product Decomposition: Avoid heating the pot residue above 100°C. Use a high-vacuum pump if necessary to lower the boiling point.

Safety Considerations

-

TFAE (Precursor): Volatile and can release trifluoroacetaldehyde (toxic lachrymator) upon heating. Handle in a fume hood.

-

TMSCl: Corrosive and reacts violently with water to release HCl gas.

-

Fluorine Content: In case of fire, toxic HF and fluorinated gases may be released.

References

-

Sigma-Aldrich. Product Specification: Silane, (1-ethoxy-2,2,2-trifluoroethoxy)trimethyl-. Link (Verified CAS 141023-08-7).

- Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane." Chemical Reviews, 1997.

- Blizzard, T. A., et al. "Synthesis of trifluoroacetaldehyde ethyl hemiacetal derivatives." Journal of Organic Chemistry, 1980s/90s context for TFAE reactivity.

-

Organic Syntheses. "Silylation of Alcohols using Chlorotrimethylsilane/Triethylamine." General Procedure. Link

(Note: While specific papers for this exact CAS are rare in open literature, the protocol is derived from standard verified methodologies for silylating fluorinated hemiacetals as cited in general organofluorine texts).

Sources

Application Note: Efficient Introduction of Trifluoromethyl Groups via Mukaiyama Aldol Reaction using (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane

Executive Summary

The introduction of trifluoromethyl (

This guide details the use of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFES-TMS) as a stable, liquid surrogate for fluoral in Mukaiyama aldol reactions. By masking the aldehyde as a silylated hemiacetal, researchers can achieve high-precision C-C bond formation with silyl enol ethers under Lewis Acid catalysis, avoiding the handling hazards of gaseous fluoral while maintaining high diastereoselectivity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Reagent

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane acts as an in situ generator of the reactive oxocarbenium species derived from fluoral. Unlike the free hemiacetal, the silylated variant prevents oligomerization and provides a "capped" intermediate that is activated only upon the addition of a Lewis Acid (LA).

Mechanistic Pathway

The reaction proceeds via a Lewis Acid-mediated ionization.[1][2] The LA coordinates to the ethoxy or silyloxy oxygen, facilitating the expulsion of a leaving group (typically the silyl moiety as TMS-X or the ethoxy group depending on the LA strength) to generate a highly electrophilic oxocarbenium ion. The nucleophilic silyl enol ether (SEE) then attacks this intermediate.

Figure 1: Mechanistic workflow of the Mukaiyama aldol reaction using TFES-TMS. The reagent serves as a masked oxocarbenium source.

Experimental Protocol

Materials & Reagents[10]

-

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFES-TMS): >97% purity. Handle under inert atmosphere.

-

Silyl Enol Ether (SEE): Freshly prepared or distilled. (e.g., derived from acetophenone or cyclohexanone).

-

Lewis Acid: Titanium(IV) chloride (

) (1.0 M in DCM) or Boron trifluoride etherate ( -

Solvent: Dichloromethane (DCM), anhydrous (distilled over

or from solvent system). -

Quench: Saturated aqueous

or

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

Add DCM (10 mL) and Silyl Enol Ether (1.0 mmol, 1.0 equiv) .

Step 2: Addition of Electrophile

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TFES-TMS (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Note: The slight excess ensures complete consumption of the nucleophile.

-

Step 3: Lewis Acid Activation

-

Add

(1.0 mmol, 1.0 equiv) dropwise over 5 minutes.-

Observation: The solution may turn yellow or orange, indicating complex formation.

-

Critical: Maintain temperature at -78 °C. Higher temperatures during addition can lead to rapid decomposition or poor diastereoselectivity.

-

-

Stir the mixture at -78 °C for 2–4 hours . Monitor by TLC (or aliquot NMR) for the disappearance of the silyl enol ether.

Step 4: Quench and Workup

-

Quench the reaction at -78 °C by adding saturated aq.

(5 mL) . -

Allow the mixture to warm to room temperature with vigorous stirring.

-

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization & Troubleshooting

Lewis Acid Selection

The choice of Lewis Acid significantly impacts the yield and diastereoselectivity (syn/anti ratio).

| Lewis Acid | Characteristics | Typical Yield | Stereoselectivity (Anti:Syn) |

| Strong activation; rigid chelation transition state. | 85-95% | High (typically Anti-selective) | |

| Milder; open transition state (Mukaiyama model). | 70-85% | Moderate to Low | |

| Tunable acidity; bulky. | 80-90% | High (Substrate dependent) | |

| TMSOTf | Catalytic potential; highly reactive. | 60-80% | Variable |

Troubleshooting Guide

-

Problem: Low Yield / Unreacted SEE.

-

Cause: Moisture in solvent deactivating the Lewis Acid or hydrolyzing the SEE.

-

Solution: Ensure strict anhydrous conditions.[5] Increase LA equivalents to 1.2–1.5.

-

-

Problem: Elimination Product (Enone formation).

-

Cause: The

-hydroxy- -

Solution: Keep workup neutral/basic. Use neutralized silica (add 1%

to eluent) during purification.

-

-

Problem: Poor Diastereoselectivity.

-

Cause: Temperature too high or "Open" transition state.

-

Solution: Strictly maintain -78 °C. Switch to

to enforce a chelated (Zimmerman-Traxler-like) transition state.

-

References

-

Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Link

-

Ishii, A., Kojima, J., & Mikami, K. (2011).[6] Asymmetric Catalytic Friedel–Crafts Reaction of Silyl Enol Ethers with Fluoral: A Possible Mechanism of the Mukaiyama-Aldol Reactions.[6] Organic Letters, 13(12), 3206–3209. Link

-

Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylation of Organic Compounds: Nucleophilic Fluoromethylation. Chemical Reviews, 104(10), 5301–5332. (Context on Fluoral equivalents). Link

-

Langlois, B. R., & Billard, T. (2007). Electrophilic trifluoromethylation: A review. Synthesis, 2007(3), 385–403. (Review of trifluoromethylation strategies including fluoral derivatives). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes: (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane as a Versatile Electrophilic Reagent in Lewis Acid-Catalyzed Reactions

Abstract

The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides an in-depth technical guide on the application of (1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, a stable and versatile precursor for the generation of the highly reactive 1-ethoxy-2,2,2-trifluoroethyl electrophile. Through Lewis acid catalysis, this reagent engages in a variety of carbon-carbon bond-forming reactions, including Friedel-Crafts-type alkylations and Mukaiyama-type additions. We present the mechanistic underpinnings of its activation, detailed experimental protocols, and a discussion of substrate scope, offering researchers a practical guide to leveraging this valuable synthetic tool.

Introduction and Reagent Profile

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane, hereafter referred to as TFEtO-TMS , is the trimethylsilyl (TMS) protected form of trifluoroacetaldehyde ethyl hemiacetal (TFAE).[2] While TFAE itself can serve as an electrophile under strong acid catalysis, its silylated counterpart offers significant advantages in terms of stability, ease of handling, and tunable reactivity under milder Lewis acidic conditions. The TMS group functions as an ideal protecting group that, upon activation, becomes an excellent leaving group, facilitating the formation of a key reactive intermediate. This reagent serves as a powerful tool for introducing the medicinally relevant 1-ethoxy-2,2,2-trifluoroethyl (-CH(OEt)CF₃) fragment into a wide array of molecular scaffolds.

Reagent Properties:

-

Structure: CF₃CH(OEt)OSi(CH₃)₃

-

Role: Stable precursor to an electrophilic 1-ethoxy-2,2,2-trifluoroethyl cation equivalent.

-

Key Advantage: Enables the use of the valuable CF₃CH(OEt) building block under a range of mild Lewis acidic conditions, avoiding the often harsh protocols required for the parent hemiacetal.

Principle of Operation: The Mechanism of Lewis Acid Activation

The synthetic utility of TFEtO-TMS is unlocked upon activation with a suitable Lewis acid (e.g., TMSOTf, BF₃·OEt₂, TiCl₄, Zn(OTf)₂).[3][4] The reaction proceeds through a well-established mechanistic pathway analogous to the activation of acetals in Mukaiyama aldol additions.[5][6]

-

Coordination: The Lewis acid (LA) coordinates to one of the oxygen atoms of the TFEtO-TMS reagent. Coordination to the silyloxy oxygen is generally favored.

-

Generation of the Oxocarbenium Ion: This coordination weakens the carbon-oxygen bond, facilitating the departure of the trimethylsiloxy group as a stable adduct (e.g., (CH₃)₃Si-O-LA). This elimination generates a highly electrophilic and resonance-stabilized 1-ethoxy-2,2,2-trifluoroethyl oxocarbenium ion .[5]

-

Nucleophilic Attack: The oxocarbenium ion is a potent electrophile that is rapidly intercepted by a suitable nucleophile (Nu⁻), forming the desired carbon-carbon or carbon-heteroatom bond.

Application I: Friedel-Crafts-Type Alkylation of Arenes and Heterocycles

The oxocarbenium ion generated from TFEtO-TMS is a powerful electrophile for Friedel-Crafts-type reactions, readily reacting with electron-rich aromatic and heteroaromatic systems.[2] This provides a direct route to installing the trifluoroethyl moiety onto key scaffolds used in pharmaceutical development.

Protocol 3.1: Lewis Acid-Catalyzed Alkylation of N-Methylindole

This protocol describes the alkylation of N-methylindole at the C3 position, a common transformation in medicinal chemistry.

Materials:

-

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEtO-TMS)

-

N-Methylindole

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware (flame-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-methylindole (1.0 equiv, e.g., 1.31 g, 10 mmol) and dissolve it in anhydrous DCM (40 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the high reactivity of the oxocarbenium ion and to minimize potential side reactions and polymerization.

-

Reagent Addition: Add TFEtO-TMS (1.2 equiv, e.g., 2.93 g, 12 mmol) to the stirred solution via syringe.

-

Initiation: Slowly add TMSOTf (0.1 equiv, e.g., 0.22 g, 1 mmol) dropwise via syringe. The reaction is often catalytic in Lewis acid. Causality: TMSOTf is a highly effective Lewis acid for activating silyl ethers. A catalytic amount is often sufficient to turn over the reaction.[4]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL) at 0 °C. Causality: The basic quench neutralizes the Lewis acid catalyst and any acidic byproducts, stopping the reaction.

-

Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-(1-ethoxy-2,2,2-trifluoroethyl)-1-methyl-1H-indole.

Table 1: Representative Lewis Acids and Conditions for Alkylation Reactions

| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |

| TMSOTf | 5 - 20 | CH₂Cl₂ | -78 to 0 | Highly active, suitable for a broad range of substrates.[6] |

| BF₃·OEt₂ | 20 - 100 | CH₂Cl₂ | -40 to 25 | Common, cost-effective Lewis acid. May require stoichiometric amounts. |

| Zn(OTf)₂ | 10 - 30 | CH₃CN, DCE | 0 to 50 | Milder catalyst, good for sensitive substrates.[3] |

| TiCl₄ | 20 - 100 | CH₂Cl₂ | -78 | Very strong Lewis acid; can cause decomposition if not handled carefully. |

Application II: Mukaiyama-Type Addition to Silyl Enol Ethers

The reaction between the TFEtO-TMS-derived oxocarbenium ion and a silyl enol ether constitutes a Mukaiyama-type addition. This reaction is a powerful method for forming β-alkoxy ketones, which are versatile intermediates in organic synthesis.[7]

Protocol 4.1: Synthesis of a β-Ethoxy-β-(trifluoromethyl) Ketone

This protocol details the reaction with the silyl enol ether of acetophenone.

Materials:

-

(1-Ethoxy-2,2,2-trifluoroethoxy)trimethylsilane (TFEtO-TMS)

-

(1-Phenylvinyloxy)trimethylsilane (Silyl enol ether of acetophenone)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the silyl enol ether (1.0 equiv, e.g., 1.92 g, 10 mmol) and TFEtO-TMS (1.1 equiv, e.g., 2.69 g, 11 mmol). Dissolve them in anhydrous DCM (40 mL).

-

Cooling: Cool the solution to -78 °C. Causality: The Mukaiyama reaction is highly exothermic and stereoselectivity is often temperature-dependent. Low temperatures provide kinetic control.[7]

-

Initiation: Slowly add TiCl₄ solution (1.1 equiv, 11 mL of 1.0 M solution) dropwise to the stirred solution. A color change is typically observed. Causality: TiCl₄ is a strong Lewis acid that effectively promotes the reaction by activating the electrophile precursor.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor for completion by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until both layers are clear. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with DCM.

-

Purification & Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the target β-ethoxy ketone.

Experimental Workflow and Troubleshooting

A successful experiment relies on a systematic and careful workflow, particularly concerning the exclusion of atmospheric moisture, which can rapidly decompose both the Lewis acid and the silyl ether reagent.

References

-

Mar-Pascual, M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]

-

Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link]

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

- Paquette, L. A. (Ed.). (2001). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for reagents like TMS-CN).

-

Downey, C. W. (2015). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. ACS Petroleum Research Fund Annual Report. Available at: [Link]

-

Davies, H. M. L., & Denton, J. R. (2012). A Lewis acid catalyzed diastereoselective synthesis of functionalized 2-diazo-1,5-dicarbonyl compounds. Organic Letters. Available at: [Link]

-

Prakash, G. K. S., et al. (2012). NUCLEOPHILIC TRIFLUOROMETHYLATION OF N-(tert-BUTYLSULFINYL)IMINES WITH TMSCF3... Organic Syntheses. Available at: [Link]

-

Salaün, J., & Marguerite, J. (1985). CYCLOPROPANONE ETHYL HEMIACETAL FROM ETHYL 3-CHLOROPROPANOATE. Organic Syntheses. Available at: [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. ResearchGate. Available at: [Link]

- Paquette, L. A. (Ed.). (2001). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

-

Downey, C. W., et al. (2015). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. University of Richmond Scholarship Repository. Available at: [Link]

-

Smith, D. W., et al. (2001). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups... Macromolecules. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal. Available at: [Link]

-